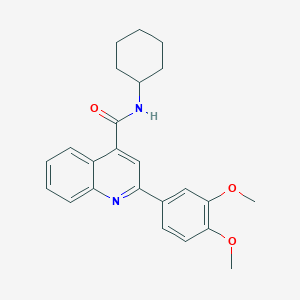![molecular formula C16H19N3O2 B331408 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide CAS No. 328548-73-8](/img/structure/B331408.png)
2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EDMA is a compound synthesized primarily for proteomics research. It has a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol .
Physical And Chemical Properties Analysis
EDMA has a molecular weight of 285.34 g/mol . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A key area of research involves the synthesis and characterization of novel compounds derived from 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide. These studies often focus on creating new molecules with potential therapeutic or industrial applications. For instance, Patel et al. (2010) developed a series of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones through azo coupling, exploring their antimicrobial properties (Patel, Gandhi, & Sharma, 2010). Another study by Kardaş et al. (2022) synthesized novel di-{2-ethoxy-6-[(3-substitue-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl} terephtalates, providing insights into their acidity strength through titration in various solvents (Kardaş, Yüksek, & Ocak, 2022).
Antimicrobial and Antibacterial Activities
The antimicrobial and antibacterial potential of derivatives has been a significant focus. Zhang (2011) synthesized antipyrine derivatives, revealing their structural characterization and strong antibacterial activities, highlighting their potential in combating bacterial infections (Zhang, 2011). Similarly, El-Salam and Mohamed (2005) explored the synthesis of 4-substituted-N1-2-pyridylsulfanilamide derivatives from 2-amino-4-ethoxycarbonylpyridine, examining their antimicrobial activity with a focus on inhibiting B. subtilis (El-Salam & Mohamed, 2005).
Optoelectronic Applications
Research on the optoelectronic properties of compounds related to 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide has also been conducted. Wazzan and Irfan (2019) investigated the structural, optoelectronic, and charge transport properties of Pechmann dyes, which include derivatives of the compound , for their potential use in organic light-emitting diodes (OLEDs), highlighting their efficiency as OLED materials (Wazzan & Irfan, 2019).
Anticancer Research
The exploration of anticancer properties is another critical area. For example, compounds based on the 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene scaffold were designed and synthesized, with some derivatives showing strong antiproliferative activity against a wide panel of cancer cell lines, indicating their potential as novel antitumor agents (Romagnoli et al., 2014).
Corrosion Inhibition
A recent study by Saranya et al. (2020) focused on the corrosion mitigation of mild steel in sulfuric acid solution using pyran derivatives, demonstrating the efficiency of these compounds in protecting against acid corrosion, which underlines their potential industrial applications (Saranya et al., 2020).
Propriétés
IUPAC Name |
2-(4-ethoxyanilino)-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-21-13-7-5-12(6-8-13)19-16-14(15(17)20)10(2)9-11(3)18-16/h5-9H,4H2,1-3H3,(H2,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVIMYSTLCDLJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331325.png)
![3-nitro-2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B331326.png)
![N-(2-chlorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B331327.png)
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(pentafluorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B331330.png)

![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B331333.png)


![propyl 2-({4-nitro-3-methylbenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331339.png)
![Methyl 6-tert-butyl-2-[(3,5-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331340.png)
![Isopropyl 2-[(4-ethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331342.png)
![methyl 2-({3-nitrobenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331344.png)
![Diethyl 3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B331346.png)
![Methyl 4-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B331348.png)